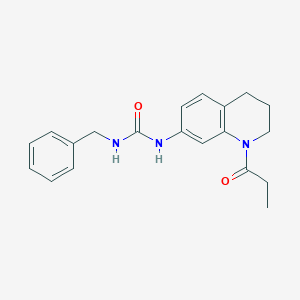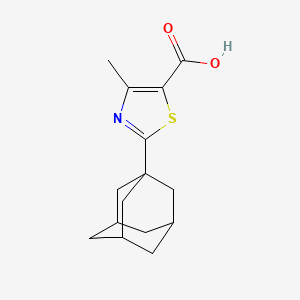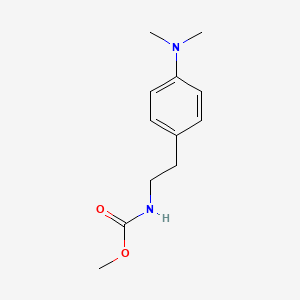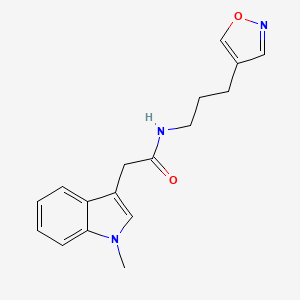![molecular formula C15H15Cl2N3O B2753984 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034508-00-2](/img/structure/B2753984.png)
3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides . They are characterized by a benzene ring connected to an amide group . In the crystal structure of a similar compound, the amide group is twisted by a dihedral angle with respect to the benzene ring .
Molecular Structure Analysis
In a similar compound, the amide group is twisted by a dihedral angle with respect to the benzene ring . Molecules are linked via N-H⋯O hydrogen bonds, forming one-dimensional supramolecular chains .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with structures similar to 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide have been studied for their antiviral properties . The indole derivatives, which share a common structural motif with our compound of interest, have shown inhibitory activity against influenza A and other viruses. This suggests potential for the compound to be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.
Anti-inflammatory Properties
The indole scaffold, which is part of the compound’s structure, is known for its anti-inflammatory effects . This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Applications
Indole derivatives have been explored for their anticancer activities, and given the structural similarities, 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide could be investigated for its potential use in cancer therapy . Its ability to bind with high affinity to multiple receptors could be leveraged to target specific pathways involved in cancer progression.
Antimicrobial Effects
The biological activities of indole derivatives also extend to antimicrobial effects . This compound could be studied for its efficacy against a range of microbial organisms, potentially leading to the development of new antibiotics or antiseptics.
Antitubercular Activity
Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . The compound could be part of research efforts aimed at combating tuberculosis, especially in the face of rising antibiotic resistance.
Chemical Synthesis and Crystallography
The compound’s derivatives have been synthesized and characterized, with their crystal structures determined through X-ray crystallography . This application is crucial in the field of medicinal chemistry, where understanding the crystal structure of a compound can inform the design of more effective drugs.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20-14(12-3-2-4-13(12)19-20)8-18-15(21)9-5-10(16)7-11(17)6-9/h5-7H,2-4,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSFUSZKAOCRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)